![molecular formula C13H19Cl2N B2796497 1-[4-(Chloromethyl)-2-methylphenyl]piperidine hydrochloride CAS No. 1864056-19-8](/img/structure/B2796497.png)
1-[4-(Chloromethyl)-2-methylphenyl]piperidine hydrochloride
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Overview
Description
“1-[4-(Chloromethyl)-2-methylphenyl]piperidine hydrochloride” is a chemical compound with the molecular formula C13H19Cl2N . It is used as a reagent in the synthesis of N-type calcium channel blocker (NP118809) derivatives .
Synthesis Analysis
While specific synthesis methods for “1-[4-(Chloromethyl)-2-methylphenyl]piperidine hydrochloride” were not found, a synthetic method for a similar compound, “4-(chloromethyl)pyridine hydrochloride”, involves several steps including oxidation, reaction with methanol, reduction, and reaction with thionyl chloride .Molecular Structure Analysis
The molecular structure of “1-[4-(Chloromethyl)-2-methylphenyl]piperidine hydrochloride” consists of a piperidine ring with a chloromethyl group and a methylphenyl group attached . The average mass of the molecule is 260.203 Da .Scientific Research Applications
Synthesis and Anti-leukemia Activity
Compounds derived from piperidine structures, including those related to “1-[4-(Chloromethyl)-2-methylphenyl]piperidine hydrochloride,” have been explored for their potential anti-leukemia activity. The synthesis of unknown compounds based on the piperidinium hydrochloride molecular motif has led to the discovery of entities that could inhibit the growth of K562 cells, demonstrating potential anti-leukemia bioactivity (Yang et al., 2009).
Biological Activities of Piperidine Derivatives
Research into 2,6-diaryl-3-methyl-4-piperidone derivatives synthesized by the Mannich reaction has shown significant analgesic, local anaesthetic, and antifungal activities. These derivatives exhibit promising biological activities, highlighting the versatility of piperidine-based compounds in developing new therapeutic agents (Rameshkumar et al., 2003).
Catalytic Applications in Organic Synthesis
Piperidine derivatives have been utilized in synthesizing palladium(II) complexes, which act as potent catalysts for the Heck reaction. This application underscores the utility of piperidine-based compounds in facilitating organic synthesis processes, offering efficient and high-yield strategies for chemical production (Singh et al., 2013).
Anticancer Agent Development
The synthesis of piperidine-4-carboxylic acid ethyl ester-appended 1,3,4-oxadiazole hybrids demonstrated potential as anticancer agents. Several of these compounds exhibited strong anticancer activities relative to doxorubicin, a standard reference drug, indicating the promise of piperidine-based compounds in cancer therapy (Rehman et al., 2018).
Safety and Hazards
Future Directions
“1-[4-(Chloromethyl)-2-methylphenyl]piperidine hydrochloride” is an important organic raw material used in the production of high-value fine chemical products. It is widely used in various fields such as medicine, pesticides, dyes, flavors, feed additives, food additives, rubber auxiliaries, and synthetic materials .
properties
IUPAC Name |
1-[4-(chloromethyl)-2-methylphenyl]piperidine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18ClN.ClH/c1-11-9-12(10-14)5-6-13(11)15-7-3-2-4-8-15;/h5-6,9H,2-4,7-8,10H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
POJYEDRYZXRAQM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)CCl)N2CCCCC2.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19Cl2N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-(Chloromethyl)-2-methylphenyl]piperidine hydrochloride |
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